molecular formula C18H25NO B14348063 N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine CAS No. 93358-60-2

N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine

Cat. No.: B14348063
CAS No.: 93358-60-2
M. Wt: 271.4 g/mol
InChI Key: VFZOPLQXSQRUHM-UHFFFAOYSA-N
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Description

N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine is a synthetic organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that combines the benzofuran core with an amine group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, often using amine precursors like dipropylamine.

    Hydrogenation: The final step involves the hydrogenation of the benzofuran core to obtain the tetrahydrobenzobenzofuran structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amine or benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.

    Substitution: Halogenated compounds and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-8-amine
  • 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione

Uniqueness

N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine is unique due to its specific combination of the benzofuran core and the dipropylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

93358-60-2

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine

InChI

InChI=1S/C18H25NO/c1-3-10-19(11-4-2)16-8-7-14-5-6-15-9-12-20-18(15)17(14)13-16/h5-6,9,12,16H,3-4,7-8,10-11,13H2,1-2H3

InChI Key

VFZOPLQXSQRUHM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)C=CO3

Origin of Product

United States

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